![molecular formula C17H21N3O2S B4266998 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B4266998.png)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide
Übersicht
Beschreibung
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of thiadiazole compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The exact mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which reduces the production of inflammatory mediators such as prostaglandins. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has also been found to induce apoptosis in cancer cells, which can help to prevent the growth and spread of tumors. In addition, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes, which could have potential therapeutic implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide is that it has been found to exhibit a wide range of biological activities, making it a potentially useful compound for the development of therapeutics. Another advantage is that it is relatively easy to synthesize using standard laboratory techniques. One limitation of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential. In addition, further research is needed to determine its safety and efficacy in human clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide. One area of interest is the development of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the development of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide as an anti-cancer agent for the treatment of various types of cancer. In addition, further research is needed to determine the safety and efficacy of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide in human clinical trials, as well as its potential for the treatment of diabetes and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. In addition, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-pentoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-3-4-11-22-14-9-7-12(8-10-14)15(21)18-17-20-19-16(23-17)13-5-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSYKCTVFHCGPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(pentyloxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.